Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of Substituents:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of organic electronic materials and as a precursor for the synthesis of functionalized thiophenes.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(2,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: Similar structure but with different substituents on the benzoyl group.
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: Similar structure but with different substituents on the benzoyl group.
The uniqueness of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of substituents, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5S/c1-4-29-22(27)17-13(2)18(20(26)23-15-7-5-6-8-15)30-21(17)24-19(25)14-9-11-16(28-3)12-10-14/h9-12,15H,4-8H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
OOHPSGQYZNWCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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